4-Chloro-3-fluoro-2'-methoxybenzophenone
Description
4-Chloro-3-fluoro-2'-methoxybenzophenone is a substituted benzophenone derivative characterized by the presence of halogen (chloro and fluoro) and methoxy functional groups on its aromatic rings. Its molecular structure consists of two benzene rings connected by a ketone group, with substituents at the 4-chloro-3-fluoro position on one ring and a methoxy group at the 2' position on the other (Figure 1). This compound is part of a broader class of benzophenones, which are widely studied for their pharmacological and industrial applications due to their structural versatility and ability to interact with biological targets .
For example, benzophenones with halogen and methoxy substituents have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, a key mechanism in inflammation management .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGWHHMAWVATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641465 | |
| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-56-8 | |
| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-3-fluoroacetophenone and 2-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-fluoro-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone carboxylic acids or aldehydes.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
4-Chloro-3-fluoro-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-fluoro-2’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique substituents allow it to participate in various chemical pathways, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 2'-methoxy group in the target compound distinguishes it from analogs like 4'-methoxy derivatives (e.g., 4-chloro-4'-methoxybenzophenone), which are associated with pharmaceutical intermediates (e.g., Fenofibrate) .
Anti-Inflammatory Potential
Benzophenones with methoxy and halogen groups have shown significant COX-2 inhibition. For instance:
- 4-Chloro-4'-methoxybenzophenone: Exhibits selective COX-2 inhibition (Glide Score: −8.2 kcal/mol) and suppresses prostaglandin E₂ (PGE₂) production in vitro .
- 3,4-Dimethoxy-4'-chlorobenzophenone: Demonstrates dual COX/LOX inhibition, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in murine models .
The target compound’s 3-fluoro substituent may further modulate enzyme interactions, as fluorinated analogs are known to improve bioavailability and reduce off-target effects .
Biological Activity
4-Chloro-3-fluoro-2'-methoxybenzophenone is a fluorinated derivative of benzophenone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of chloro, fluoro, and methoxy groups, enhance its reactivity and interaction with biological targets, making it a subject of various studies focusing on its antimicrobial and anticancer properties.
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H12ClF O2
- Molecular Weight : 276.70 g/mol
- CAS Number : 750633
This compound primarily acts as an electrophile, participating in nucleophilic substitution reactions. Its substituents allow it to interact with various biomolecules, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. This mechanism underlies its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells. The mechanism appears to involve the modulation of glycolytic pathways, which are often upregulated in aggressive cancers.
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 4-Chloro-3-fluoro-benzophenone | Moderate | Low | Lacks methoxy group |
| 4-Fluoro-2'-methoxybenzophenone | Low | Moderate | Different halogen placement |
| 4-Chloro-3-methoxybenzophenone | High | Moderate | No fluorine substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
